2-(1-Hydroxy-1-phenylethyl)phenol
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Overview
Description
2-(1-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a 1-hydroxy-1-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method includes the use of phenolic compounds as starting materials, which undergo various chemical transformations to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.
2-Phenylethanol: Contains a hydroxyl group attached to a phenylethyl group, similar to the structure of 2-(1-Hydroxy-1-phenylethyl)phenol.
4-Hydroxybenzyl Alcohol: Another phenolic compound with a hydroxyl group attached to a benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1-hydroxy-1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-14(16,11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-10,15-16H,1H3 |
InChI Key |
YDPUNSOSZNECJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
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